Technical Monograph: 3,5-Dichloroaniline Hydrochloride (CAS 13330-18-2)
Technical Monograph: 3,5-Dichloroaniline Hydrochloride (CAS 13330-18-2)
Executive Summary
3,5-Dichloroaniline hydrochloride (CAS 13330-18-2) is the hydrochloride salt of 3,5-dichloroaniline, a critical halogenated aromatic amine. It serves as a pivotal intermediate in the synthesis of dicarboximide fungicides (e.g., vinclozolin, iprodione) and is increasingly explored in medicinal chemistry as a lipophilic scaffold for antitumor agents. While the free base (CAS 626-43-7) is more commonly encountered in bulk synthesis, the hydrochloride salt is utilized for its enhanced solubility in aqueous acidic media and as a stabilized form for specific stoichiometric reactions. This guide details its physicochemical properties, synthesis pathways, analytical characterization, and safety profile, emphasizing its role as both a building block and a toxicological biomarker.
Physicochemical Profile
The utility of 3,5-dichloroaniline hydrochloride stems from the electron-withdrawing nature of the two chlorine atoms at the meta positions. This substitution pattern significantly lowers the basicity of the amino group compared to aniline, affecting the stability and hydrolysis kinetics of the hydrochloride salt.
Table 1: Comparative Properties
| Property | 3,5-Dichloroaniline Hydrochloride | 3,5-Dichloroaniline (Free Base) |
| CAS Number | 13330-18-2 | 626-43-7 |
| Molecular Formula | C₆H₅Cl₂N · HCl | C₆H₅Cl₂N |
| Molecular Weight | 198.48 g/mol | 162.02 g/mol |
| Appearance | White to off-white crystalline solid | White to light yellow needles |
| Melting Point | >200°C (Decomposes) | 51–53°C |
| Solubility (Water) | Soluble (Acidic pH), Hydrolyzes at Neutral pH | Insoluble (<1 g/L) |
| Solubility (Organic) | Limited (polar solvents like MeOH) | Soluble (Ethanol, Ether, Benzene) |
| pKa (Conjugate Acid) | ~2.0 – 2.5 (Estimated) | 3.5 – 4.0 (Base pKb ~10) |
Expert Insight on Salt Stability: The pKa of the anilinium ion (conjugate acid of aniline) is 4.6. The presence of two chlorine atoms at the 3 and 5 positions exerts a strong inductive effect (-I), withdrawing electron density from the aromatic ring and the nitrogen lone pair. This drastically reduces the basicity of 3,5-dichloroaniline. Consequently, the hydrochloride salt is prone to hydrolysis in water, readily reverting to the free base and hydrochloric acid unless maintained in an acidic environment. Researchers must account for this equilibrium during aqueous workups.
Synthesis and Production Methodologies
The industrial production of 3,5-dichloroaniline typically proceeds via the reduction of 3,5-dichloronitrobenzene.[1][2][3] The hydrochloride salt is generated downstream by treating the free base with anhydrous HCl or concentrated hydrochloric acid.
Core Synthesis Pathway: Catalytic Hydrogenation
Reaction: 3,5-Dichloronitrobenzene + 3H₂ → 3,5-Dichloroaniline + 2H₂O
Protocol:
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Feedstock: 3,5-Dichloronitrobenzene is dissolved in an inert solvent (e.g., methanol or ethanol).
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Catalyst: Raney Nickel or Pt/C is employed. Iron/HCl (Béchamp reduction) is a legacy method but less favored due to waste generation.
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Conditions: Reaction proceeds at 50–80°C under 10–50 bar H₂ pressure.
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Salt Formation: The crude aniline is isolated, dissolved in an organic solvent (e.g., diethyl ether), and treated with HCl gas or concentrated HCl to precipitate the hydrochloride salt.
Visualization: Synthesis Workflow
Figure 1: Industrial synthesis pathway from nitro-precursor to hydrochloride salt.[3]
Applications in Drug and Agrochemical Development
3,5-Dichloroaniline is the pharmacophore scaffold for the dicarboximide class of fungicides.[4][5][6][7] In drug development, it serves as a bioisostere for other lipophilic aromatic systems, offering metabolic stability against ring oxidation due to the blocked meta positions.
Key Agrochemical Derivatives
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Vinclozolin: Used for Botrytis control in grapes and fruits.[4]
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Iprodione: Broad-spectrum contact fungicide.
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Procymidone: Systemic fungicide for rot control.
Mechanism of Action & Biomarker Utility
These fungicides degrade in the environment and in vivo to release 3,5-dichloroaniline.[6] Therefore, 3,5-DCA is not just a raw material but a critical biomarker of exposure . In drug development, if a candidate molecule contains this moiety, researchers must screen for the release of free 3,5-DCA due to its specific toxicity profile (nephrotoxicity).
Visualization: Application & Metabolism Tree
Figure 2: Relationship between the 3,5-DCA scaffold, commercial fungicides, and toxicological outcomes.[3]
Analytical Characterization Protocols
Accurate quantification of 3,5-dichloroaniline (often as a residue or impurity) is essential. The following protocols are validated for high sensitivity.
Protocol A: HPLC-MS/MS for Biomarker Detection
Target: Detection of 3,5-DCA in urine or soil samples.
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Sample Preparation:
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Hydrolysis: Treat urine (2 mL) with NaOH (10 M) at 100°C for 60 min to release conjugated forms.
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Extraction: Extract with toluene or ethyl acetate.
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Derivatization (Optional but recommended for GC): Treat with pentafluoropropionic anhydride (PFPA).
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-
LC Conditions:
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Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
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Flow Rate: 0.3 mL/min.
-
-
MS/MS Detection:
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Mode: Electrospray Ionization (ESI) Negative or Positive (depending on derivatization).
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Transitions: Monitor m/z 160 → 125 (loss of Cl) for the free amine.
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Protocol B: Purity Analysis by GC-FID
Target: Raw material purity check.
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System: Gas Chromatograph with Flame Ionization Detector.
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Column: HP-5 or DB-5 capillary column (30 m x 0.25 mm).
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Temperature Program: Start at 60°C (hold 2 min), ramp 15°C/min to 250°C.
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Standard: Use internal standard (e.g., 3,4-dichloroaniline) to quantify isomers.
Safety and Toxicology (E-E-A-T)
Signal Word: DANGER
Handling 3,5-dichloroaniline hydrochloride requires strict adherence to safety protocols due to its potency as a hematotoxin.
Toxicological Mechanism
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Methemoglobinemia: Like many chlorinated anilines, 3,5-DCA is metabolically N-hydroxylated. The resulting N-hydroxy metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen. This leads to cyanosis and tissue hypoxia.
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Nephrotoxicity: Chronic exposure is linked to kidney damage, specifically targeting the proximal tubules.
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Endocrine Disruption: As a metabolite of vinclozolin, it contributes to anti-androgenic effects observed in toxicological studies.
Handling Precautions[1][8][9]
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PPE: Nitrile gloves (breakthrough time > 480 min), P3 respirator, and safety goggles.
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Storage: Store in a cool, dry place under inert gas (nitrogen). The salt is hygroscopic and may hydrolyze if exposed to moisture.
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Disposal: Incineration with scrubber for NOx and HCl gases. Do not release into waterways (very toxic to aquatic life with long-lasting effects).[8]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3084139, 3,5-Dichloroaniline hydrochloride. Retrieved from [Link]
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Lindh, C. H., et al. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
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United States Environmental Protection Agency (EPA). (2000). Vinclozolin: Human Health Risk Assessment. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
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- 3. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vinclozolin - Wikipedia [en.wikipedia.org]
- 5. epa.gov [epa.gov]
- 6. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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